![molecular formula C19H21N3O4S2 B2503770 ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 895486-22-3](/img/structure/B2503770.png)
ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
The compound of interest, ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex molecule that appears to be related to a family of heterocyclic compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, related structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions with various reagents and catalysts. For instance, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates is achieved by reacting 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . Similarly, the synthesis of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate involves polysubstitution on the pyridine ring, indicating the possibility of complex reaction pathways for the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy, as well as X-ray diffraction . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups. The presence of intramolecular hydrogen bonding and other non-covalent interactions can also be inferred, which are crucial for the stability and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of related heterocyclic compounds with various nucleophiles has been studied extensively. For example, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to afford phenoxymethyl- and methoxymethylpyridine-3-carboxylates, and with N-nucleophiles to provide amino derivatives . These reactions are indicative of the potential transformations that the compound of interest may undergo when exposed to different chemical reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as thermal stability, solubility, and crystalline structure, are characterized using various analytical techniques. The crystal and molecular structure of some compounds is stabilized by intramolecular hydrogen bonds, which could also be relevant for the compound of interest . Theoretical calculations, such as DFT, are employed to predict the thermodynamic parameters and to analyze the charge transfer or charge delocalization within the molecule .
Scientific Research Applications
Chemical Synthesis and Characterization Ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, a complex organic compound, has been utilized in various chemical syntheses. For instance, it plays a role as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These reactions exhibit high yields and complete regioselectivity, signifying the compound's significance in producing highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Similarly, the compound has been used in the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which upon coupling with aromatic aldehydes, yields Schiff base compounds. These compounds have been analyzed via FTIR, NMR spectroscopic methods, and X-ray crystallographic analysis, highlighting their structural and molecular intricacies (Çolak et al., 2021).
Diverse Synthesis Routes and Applications this compound's structural complexity allows for its involvement in diverse synthetic routes. It has been utilized in the synthesis of various ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates and related compounds. These synthesized compounds have broad applications due to their established structural properties, confirmed by spectral data (Ahmed, 2003).
Implications in Bioactive Compound Synthesis Further research indicates the potential of this compound in the synthesis of bioactive compounds. For instance, it has been used in the synthesis of a series of ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives via palladium-catalyzed amination. The synthesized compounds have been characterized by a range of spectroscopic techniques and have exhibited bioactivity against certain bacteria, indicating their potential in medicinal chemistry applications (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a process similar to the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may participate in, is a key process in organic synthesis . It allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound may contain, are only marginally stable in water . This could potentially affect the compound’s bioavailability.
Result of Action
The formation of carbon–carbon bonds through the suzuki–miyaura coupling reaction can lead to the synthesis of complex organic molecules . These molecules can have various effects depending on their structure and the cellular targets they interact with.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of hydrolysis of some phenylboronic pinacol esters . Therefore, the physiological environment in which this compound is present can impact its stability and effectiveness.
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-26-19(25)22-9-8-13-14(10-22)28-18(16(13)17(20)24)21-15(23)11-27-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H2,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDJKXBBKQTXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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